molecular formula C8H7IN4 B13672586 5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole

5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole

Cat. No.: B13672586
M. Wt: 286.07 g/mol
InChI Key: JFZWMRVPBCCCGR-UHFFFAOYSA-N
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Description

5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group at the 5-position and an iodophenyl group at the 3-position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-iodoaniline with hydrazine hydrate and formic acid, followed by cyclization with triethyl orthoformate. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro-3-(3-iodophenyl)-1H-1,2,4-triazole

    Reduction: 3-Phenyl-1H-1,2,4-triazole

    Substitution: 5-Amino-3-(3-azidophenyl)-1H-1,2,4-triazole

Scientific Research Applications

5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(3-bromophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(3-chlorophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(3-fluorophenyl)-1H-1,2,4-triazole

Uniqueness

5-Amino-3-(3-iodophenyl)-1H-1,2,4-triazole is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can enhance the compound’s reactivity and facilitate specific interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H7IN4

Molecular Weight

286.07 g/mol

IUPAC Name

5-(3-iodophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H7IN4/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)

InChI Key

JFZWMRVPBCCCGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC(=NN2)N

Origin of Product

United States

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